molecular formula C18H19N3O4 B2501889 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034241-10-4

3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2501889
CAS No.: 2034241-10-4
M. Wt: 341.367
InChI Key: ONAPIGCQFUOJBO-UHFFFAOYSA-N
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Description

3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features an indole moiety, a piperidine ring, and an oxazolidine-2,4-dione structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Piperidine Ring Formation: The acetylated indole is reacted with 4-piperidone under reductive amination conditions to form the piperidine ring.

    Oxazolidine-2,4-dione Formation: Finally, the piperidine derivative is cyclized with an appropriate reagent, such as phosgene or triphosgene, to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The piperidine ring can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted indole or piperidine derivatives.

Scientific Research Applications

3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole nucleus.

    Piperidine Derivatives: Compounds such as piperine and piperidine alkaloids.

    Oxazolidine-2,4-dione Derivatives: Compounds like linezolid, an antibiotic with a similar core structure.

Uniqueness

3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and potential applications. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

3-[1-(2-indol-1-ylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-16(11-20-8-5-13-3-1-2-4-15(13)20)19-9-6-14(7-10-19)21-17(23)12-25-18(21)24/h1-5,8,14H,6-7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAPIGCQFUOJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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